德莫皮诺

概述

描述

德莫匹诺是一种叔胺表面活性剂,作为抗菌斑剂开发,用于减少菌斑和牙龈炎,作为口腔机械清洁的辅助手段。 与市场上的其他产品不同,德莫匹诺具有较低的抗菌特性,这意味着它不会破坏口腔微生物群的自然平衡 。 相反,它通过干扰负责合成对菌斑基质形成和稳定性至关重要的多糖的酶来对抗新的菌斑形成 .

科学研究应用

德莫匹诺具有广泛的科学研究应用,包括:

化学: 用作各种化学反应和过程中的表面活性剂。

生物学: 研究其对生物膜和微生物粘附的影响。

作用机制

德莫匹诺通过与早期获得的牙菌斑相互作用发挥作用,早期获得的牙菌斑是覆盖牙齿和牙龈的唾液聚合物和蛋白质的薄层 。 它在牙齿和牙龈上形成屏障,防止微生物粘附和在牙齿和牙龈表面定植 。 德莫匹诺本身没有杀菌活性,但会降低细菌之间的内聚力,使机械去除更容易 .

类似化合物:

氯己定: 一种广泛使用的具有强抗菌特性的防腐剂。

十六烷基吡啶鎓氯化物: 另一种用于口腔卫生产品的防腐剂。

比较:

抗菌特性: 与氯己定和十六烷基吡啶鎓氯化物不同,德莫匹诺具有较低的抗菌特性,这意味着它不会破坏自然的口腔微生物群.

德莫匹诺独特的 action 机制和低抗菌特性使其成为口腔卫生中的宝贵化合物,为传统防腐剂提供了替代方案。

未来方向

Delmopinol has been developed as an anti-plaque agent to reduce plaque and gingivitis as an adjunct to oral mechanical cleaning . It has comparably low antibacterial properties that should not disrupt the natural balance of the oral microbiota . This suggests that future research and development could focus on enhancing its antibacterial properties while maintaining its beneficial effects on oral health .

生化分析

Biochemical Properties

Delmopinol interacts with enzymes responsible for the synthesis of polysaccharides, which are important for plaque matrix formation and stability . It counteracts new plaque formation by interfering with these enzymes .

Cellular Effects

Delmopinol has been shown to selectively affect certain species of oral bacteria which are of importance in plaque formation . It is a relatively weak antimicrobial in comparison with chlorhexidine . It may selectively affect certain species of oral bacteria which are of importance in plaque formation .

Molecular Mechanism

Delmopinol, being a surface-active cationic agent, interacts with the early acquired pellicle, a thin layer of saliva polymers and proteins covering teeth and gums, and forms a barrier over teeth and gums .

Temporal Effects in Laboratory Settings

Rinsing with Delmopinol increased the polarity of the saliva coated mucosa during the time of observation . The binding of Delmopinol was verified in the autoradiograms showing that radioactivity remained in the rat oral mucosa after 24 hours . Delmopinol was not irreversibly bound .

Dosage Effects in Animal Models

The dosage effects of Delmopinol in animal models have not been extensively studiedMany reactions to drugs are dose-related and are typically reversible with discontinuation of treatment and supportive care .

Metabolic Pathways

Delmopinol is a morpholine derivative , and morpholines are known to be involved in a variety of biochemical processes.

Transport and Distribution

Delmopinol interacts with the salivary film of the upper labial mucosa and affects its polarity . It appears that Delmopinol assists in the maintenance of the hydrophilicity of the mucosal pellicle and thereby also reinforcing hydration of the mucosa . The rat autoradiograms showed that radioactivity remains in the oral mucosa after 24 hours, but diffuses through the mucosal membranes into the systemic circulation .

Subcellular Localization

Given its role in interacting with the salivary film on the mucosal surface, it is likely that Delmopinol primarily localizes to the extracellular space and the surface of cells in the oral cavity .

准备方法

合成路线和反应条件: 德莫匹诺(3-(4-丙基庚基)-4-吗啉基乙醇)可以通过使恶唑烷[2,3-c]吗啉与格氏试剂反应来合成 。该过程涉及以下步骤:

- 制备恶唑烷[2,3-c]吗啉。

- 与格氏试剂反应生成德莫匹诺。

- 可选地将德莫匹诺游离碱转化为药学上可接受的盐,例如德莫匹诺盐酸盐 .

工业生产方法: 德莫匹诺的工业生产遵循类似的合成路线,但规模更大。 该工艺确保最终产品的高产量和高纯度,这对其在口腔卫生产品中的使用至关重要 .

化学反应分析

反应类型: 德莫匹诺经历各种化学反应,包括:

氧化: 德莫匹诺在特定条件下可以被氧化形成相应的氧化物。

还原: 还原反应可以将德莫匹诺转化为其还原形式。

取代: 德莫匹诺可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用诸如氢化铝锂之类的还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应。

主要生成物: 这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生氧化物,而取代反应可以产生德莫匹诺的各种取代衍生物。

相似化合物的比较

Chlorhexidine: A widely used antiseptic with strong antibacterial properties.

Cetylpyridinium Chloride: Another antiseptic used in oral hygiene products.

Comparison:

Antibacterial Properties: Unlike chlorhexidine and cetylpyridinium chloride, delmopinol has low antibacterial properties, which means it does not disrupt the natural oral microbiota.

Mechanism of Action: Delmopinol works by preventing microbial adhesion rather than killing bacteria, making it unique among oral hygiene agents.

Delmopinol’s unique mechanism of action and low antibacterial properties make it a valuable compound in oral hygiene, offering an alternative to traditional antiseptics.

属性

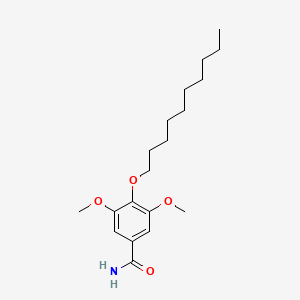

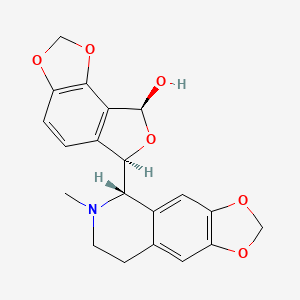

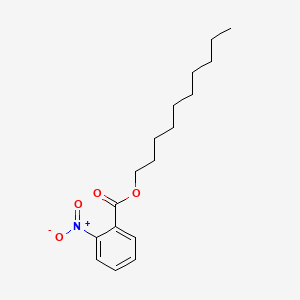

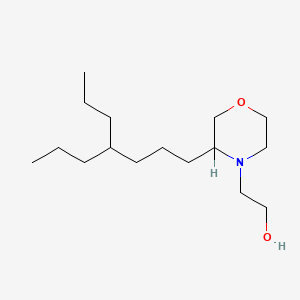

IUPAC Name |

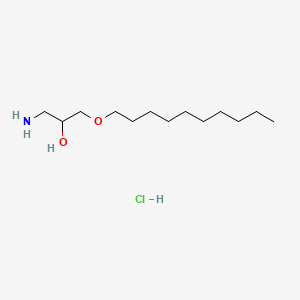

2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-3-6-15(7-4-2)8-5-9-16-14-19-13-11-17(16)10-12-18/h15-16,18H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFOWAYMMZCQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CCCC1COCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868552 | |

| Record name | 2-[3-(4-Propylheptyl)morpholin-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79874-76-3 | |

| Record name | Delmopinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79874-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delmopinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079874763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELMOPINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67WL708F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for delmopinol hydrochloride in the context of dental plaque?

A1: Delmopinol hydrochloride primarily acts by hindering the adhesion of oral microorganisms to tooth surfaces []. Rather than directly killing bacteria, it disrupts the formation and cohesion of dental plaque, making it easier to remove mechanically [].

Q2: How does delmopinol hydrochloride impact the structural integrity of dental plaque?

A2: Delmopinol hydrochloride has been shown to interfere with the synthesis of extracellular glucans produced by bacteria like Streptococcus mutans []. These glucans contribute to plaque viscosity and cohesion. Delmopinol reduces glucan viscosity, thereby weakening the plaque matrix and facilitating its removal [].

Q3: Does delmopinol hydrochloride directly kill bacteria found in dental plaque?

A3: While delmopinol hydrochloride exhibits some bactericidal effects at higher concentrations [], its primary mechanism is not directly killing bacteria. Its main effect is altering plaque structure and reducing bacterial adhesion to tooth surfaces [, ].

Q4: How does delmopinol hydrochloride interact with salivary pellicles?

A4: The interaction of delmopinol hydrochloride with salivary pellicles depends on the surface properties of the material the pellicle is formed on. It can range from reversible binding of delmopinol to the pellicle to the removal of pellicle material []. This interaction can alter the cohesive and adhesive properties of the pellicle, further contributing to its anti-plaque effects [].

Q5: What is the molecular formula and weight of delmopinol hydrochloride?

A5: Regrettably, the provided research abstracts do not specify the molecular formula or weight of delmopinol hydrochloride. For this information, referring to a chemical database or the compound's official documentation is recommended.

Q6: Are there studies on delmopinol hydrochloride's compatibility with various dental materials or its catalytic properties?

A6: The provided abstracts predominantly focus on delmopinol hydrochloride's interaction with oral bacteria, plaque, and salivary components. They do not offer information regarding its compatibility with specific dental materials, nor do they indicate any catalytic properties of the compound.

Q7: Is there information available on how modifications to the delmopinol hydrochloride structure affect its activity?

A7: The provided research abstracts do not delve into specific structure-activity relationship studies for delmopinol hydrochloride. Investigating medicinal chemistry literature or patents related to the compound might yield more insights into this aspect.

Q8: Do the abstracts offer insights into SHE regulations concerning delmopinol hydrochloride, its pharmacokinetics, in vitro/in vivo efficacy, or the development of resistance?

A8: The abstracts primarily concentrate on delmopinol hydrochloride's effects on oral bacteria and plaque. They do not provide data regarding SHE regulations, detailed pharmacokinetic profiles, specific in vitro/in vivo methodologies, or the potential for resistance development.

Q9: Do the abstracts discuss toxicological data, drug delivery strategies, potential biomarkers, or analytical methods related to delmopinol hydrochloride?

A9: The provided research primarily emphasizes the effects of delmopinol hydrochloride on oral health. They do not offer insights into specific toxicological data, targeted drug delivery strategies, potential biomarkers for its use, or detailed analytical techniques employed in its study.

Q10: Is there information on the environmental impact of delmopinol hydrochloride or its dissolution properties? What about quality control during manufacturing, potential immunogenicity, drug interactions, biocompatibility, or alternative compounds?

A10: The provided research abstracts primarily focus on the effects of delmopinol hydrochloride on oral bacteria and plaque. They do not contain details concerning its environmental impact, dissolution properties, quality control measures during manufacturing, potential for immunogenicity or drug interactions, biocompatibility assessments, or comparisons with alternative compounds.

Q11: Do the research abstracts touch upon the research infrastructure supporting delmopinol hydrochloride development, its historical context, or potential cross-disciplinary applications?

A11: The abstracts concentrate on delmopinol hydrochloride's role in oral health. They do not offer insights into the research infrastructure involved in its development, provide a historical overview of the compound, or explore its applications beyond the dental field.

Q12: Does delmopinol hydrochloride impact the composition of the oral microbiota?

A14: Research suggests that delmopinol hydrochloride does not induce significant undesirable shifts in the oral microbiota []. It doesn't appear to promote the growth of bacteria associated with caries or periodontal diseases [].

Q13: How does the duration of delmopinol hydrochloride rinsing affect its efficacy in inhibiting plaque growth?

A15: A study evaluating different rinse times (15, 30, and 60 seconds) with delmopinol hydrochloride revealed a significant time-response relationship []. Longer rinsing durations (30 and 60 seconds) significantly reduced plaque coverage compared to placebo and 15 seconds rinsing [].

Q14: Are there any reported side effects associated with delmopinol hydrochloride use?

A16: Commonly reported side effects of delmopinol hydrochloride include a transient anesthetic sensation in the oral mucosa and taste alteration [, ]. These effects are generally mild and temporary [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。